3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
Brand Name: Vulcanchem
CAS No.: 1247356-07-5
VCID: VC0052716
InChI: InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15)
SMILES: CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O
Molecular Formula: C10H9ClF2O3
Molecular Weight: 250.626

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid

CAS No.: 1247356-07-5

Cat. No.: VC0052716

Molecular Formula: C10H9ClF2O3

Molecular Weight: 250.626

* For research use only. Not for human or veterinary use.

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid - 1247356-07-5

Specification

CAS No. 1247356-07-5
Molecular Formula C10H9ClF2O3
Molecular Weight 250.626
IUPAC Name 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
Standard InChI InChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15)
Standard InChI Key AGUDPQHZHJRRTQ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O

Introduction

Chemical Properties and Structure

Molecular Information

3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid is characterized by specific molecular parameters that define its chemical identity. Table 1 summarizes the key molecular information for this compound.

ParameterValue
CAS Number1247356-07-5
Molecular FormulaC10H9ClF2O3
Molecular Weight250.62 g/mol
IUPAC Name3-(2-chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid
Standard InChIInChI=1S/C10H9ClF2O3/c1-9(16,10(12,13)8(14)15)6-4-2-3-5-7(6)11/h2-5,16H,1H3,(H,14,15)
Standard InChIKeyAGUDPQHZHJRRTQ-UHFFFAOYSA-N
SMILESCC(C1=CC=CC=C1Cl)(C(C(=O)O)(F)F)O
Synonym2-Chloro-α,α-difluoro-β-hydroxy-β-methylbenzenepropanoic Acid

Table 1: Molecular information of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid

Structural Features

The compound possesses several distinctive structural features that contribute to its chemical properties and potential biological activity:

The 3D conformational structure of the molecule reveals that the 2-chlorophenyl group, the tertiary hydroxyl group, and the difluoromethyl-substituted carboxylic acid moiety create a unique spatial arrangement that could be crucial for specific molecular interactions .

Research Findings and Applications

Biological Activities

  • Pharmacokinetic Properties: The unique properties of difluoromethyl groups, such as modulated lipophilicity and hydrogen bonding capabilities, make them attractive for studying biological interactions. These properties can influence the pharmacokinetic profile of the compound, potentially affecting its absorption, distribution, metabolism, and excretion characteristics.

  • Potential as Pharmaceutical Intermediates: Difluoro-hydroxy acids, including 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, may serve as intermediates in the synthesis of more complex pharmaceutical compounds. Their structural features can provide scaffolds for further derivatization to produce molecules with enhanced biological activities .

  • Structure-Activity Relationships: The presence of the difluoromethyl group can significantly alter the biological activity of molecules compared to their non-fluorinated counterparts. This structural modification has been exploited in drug design to optimize potency, selectivity, and metabolic stability .

Pharmaceutical Relevance

The pharmaceutical relevance of 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid stems from the general importance of fluorinated compounds in drug development:

  • Drug Development Applications: Fluorinated compounds have found widespread use in pharmaceutical research due to their ability to enhance drug-like properties. The difluoromethyl group, in particular, can act as a bioisostere for various functional groups, including hydroxyl and thiol groups, potentially leading to improved drug candidates .

  • Metabolic Stability: Fluorine substitution can enhance metabolic stability by blocking potential sites of metabolic degradation. This property is particularly valuable in drug development, as it can lead to extended half-lives and reduced dosing frequency .

  • Enhanced Binding Interactions: The unique electronic properties of fluorine can influence the binding affinity of molecules to their biological targets. The difluoromethyl group, with its ability to participate in hydrogen bonding as both a donor and acceptor, can facilitate specific molecular recognition events .

  • Research Reagent: 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid is commercially available and specified for research use only, indicating its utility as a research reagent in pharmaceutical and chemical investigations .

Future Research Directions

Several avenues for future research on 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid can be envisioned:

  • Exploration of Biological Activities: Systematic investigation of the compound's biological activities, including potential enzyme inhibition, receptor binding, and cellular effects, would provide valuable insights into its pharmacological potential.

  • Development of Synthetic Methodologies: Further refinement of synthetic approaches to 3-(2-Chlorophenyl)-2,2-difluoro-3-hydroxybutanoic acid, focusing on efficiency, stereoselectivity, and scalability, would facilitate its availability for research and development purposes .

  • Structure-Activity Relationship Studies: Investigation of the structure-activity relationships through the synthesis and evaluation of analogues with variations in the chlorophenyl moiety, the difluoromethyl group, or the hydroxyl position could lead to the identification of compounds with enhanced properties .

  • Derivatization and Conjugation: Exploration of the compound's potential for derivatization or conjugation with other bioactive molecules could expand its utility in drug discovery and chemical biology.

  • Stereochemical Investigations: Given the presence of a chiral center, studies on the preparation and biological evaluation of individual stereoisomers would be valuable for understanding the role of stereochemistry in the compound's properties and activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator